molecular formula C13H23NO3 B13158610 Tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate

Tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate

Cat. No.: B13158610
M. Wt: 241.33 g/mol
InChI Key: HUDDIOBNYVHFNV-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate: is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . This compound is often used in organic synthesis and research due to its unique structure and reactivity.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate

InChI

InChI=1S/C13H23NO3/c1-9(15)8-10-6-5-7-11(10)14-12(16)17-13(2,3)4/h10-11H,5-8H2,1-4H3,(H,14,16)

InChI Key

HUDDIOBNYVHFNV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCCC1NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate typically involves the reaction of N-[(tert-butoxy)carbonyl]aminoacetaldehyde with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and natural product analogs .

Biology and Medicine: The compound is studied for its potential biological activities. It can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors due to its unique structure .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity makes it a valuable building block in the synthesis of polymers and other high-performance materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxopropyl group can form hydrogen bonds or electrostatic interactions with active sites, while the cyclopentyl ring provides steric hindrance, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate is unique due to the presence of both the oxopropyl group and the cyclopentyl ring. This combination provides distinct reactivity and binding properties, making it valuable in various synthetic and research applications .

Biological Activity

Tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H21NO3
  • Molecular Weight : 225.31 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C)(C)OC(=O)N1(CCCCC1)C(=O)C(C)C

This compound exhibits its biological effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The carbamate group allows for hydrogen bonding with amino acid residues, enhancing its binding affinity to target proteins. Additionally, the cyclopentyl moiety contributes to the compound's conformational flexibility, which can influence its interaction dynamics with biomolecules.

Biological Activities

  • Antioxidant Activity :
    Studies suggest that this compound displays antioxidant properties by reducing oxidative stress markers in cellular models. This has implications for neuroprotective applications, particularly in conditions associated with oxidative damage.
  • Neuroprotective Effects :
    In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by amyloid-beta peptides, which are implicated in Alzheimer’s disease. The compound's ability to modulate inflammatory responses in astrocytes further supports its potential as a therapeutic agent in neurodegenerative disorders .
  • Enzyme Inhibition :
    The compound has been investigated for its inhibitory effects on key enzymes involved in neurodegeneration, such as acetylcholinesterase and β-secretase. These enzymes play critical roles in the breakdown of neurotransmitters and the formation of amyloid plaques, respectively .

Case Study 1: Neuroprotective Properties

A study assessed the protective effects of this compound on astrocytes exposed to amyloid-beta 1-42. The results indicated a significant reduction in cell death and inflammatory cytokine production (TNF-α), suggesting a moderate protective effect against oxidative stress .

Case Study 2: Enzyme Inhibition Activity

In another investigation, the compound was evaluated for its ability to inhibit acetylcholinesterase activity in vitro. Results demonstrated a dose-dependent inhibition, highlighting its potential utility in treating Alzheimer's disease by enhancing cholinergic signaling .

Comparative Analysis

Compound NameMolecular WeightBiological Activity
This compound225.31 g/molNeuroprotective, Antioxidant
Tert-butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate320.34 g/molModerate protective activity against Aβ-induced toxicity
Tert-butyl N-(2-hydroxycyclopentyl)carbamate250.35 g/molEnzyme inhibition

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